molecular formula C8H9F3N2O2S B2716378 N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 156522-10-0

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B2716378
CAS RN: 156522-10-0
M. Wt: 254.23
InChI Key: QZLFTWBTXDWEFZ-UHFFFAOYSA-N
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Description

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C8H9F3N2O2S . It is also known by its synonyms: Methanesulfonamide, N-[2-amino-4-(trifluoromethyl)phenyl]- .


Molecular Structure Analysis

The molecular structure of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide consists of an aromatic ring (phenyl group) substituted with an amino group and a trifluoromethyl group. It also contains a methanesulfonamide group attached to the phenyl ring .


Physical And Chemical Properties Analysis

The molecular weight of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is 254.23 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Microbial Reduction for Chiral Synthesis

A key application involves the stereoselective microbial reduction of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide derivatives to prepare chiral intermediates. These intermediates are crucial for synthesizing beta-receptor antagonists, demonstrating the compound's significance in developing therapeutics (Patel et al., 1993).

Vicarious Nucleophilic Substitution

Another application is in vicarious nucleophilic substitution (VNS) reactions. N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide derivatives participate in VNS reactions, leading to compounds with potential in various chemical syntheses, showcasing the versatility of this compound in organic chemistry (Lemek et al., 2008).

Protein and Peptide Hydrolysis

The compound also finds application in the analytical determination of amino acid composition in proteins and peptides. A method utilizing 4 N methanesulfonic acid, closely related to the compound , enables precise amino acid analysis, underscoring its importance in biochemical research (Simpson et al., 1976).

Synthesis of Sulfonamide Derivatives

Furthermore, N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide serves as a precursor for the synthesis of sulfonamide derivatives with applications in medicinal chemistry and drug design, illustrating its role in the development of new therapeutics (Foye et al., 1971).

Crystallography and Supramolecular Assembly

The structural study of nimesulidetriazole derivatives, including N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide, via X-ray powder diffraction, highlights its application in understanding molecular assembly and designing materials with specific properties (Dey et al., 2015).

Safety And Hazards

According to the Safety Data Sheet for a similar compound, N-[2-Amino-4-(trifluoromethyl)phenyl]pyrrolidine, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLFTWBTXDWEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide

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